molecular formula C16H9F3N8 B4360111 7-phenyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-phenyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4360111
M. Wt: 370.29 g/mol
InChI Key: DQVDPEGCWQSCNO-UHFFFAOYSA-N
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Description

This compound is a member of a diverse class of heterocyclic compounds known for their intricate structures and broad range of applications in scientific research. Its unique arrangement of nitrogen-rich fused rings makes it an intriguing subject for study in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, beginning with the construction of the pyrazolo[1,2,4]triazole core. Key steps often include:

  • Formation of pyrazole: : Starting with the creation of 3-(trifluoromethyl)-1H-pyrazole through cyclization reactions.

  • Addition of the phenyl group: : Introducing the phenyl substituent via palladium-catalyzed cross-coupling reactions.

  • Formation of fused triazolo ring: : Employing cyclization reactions under specific conditions (e.g., temperature, catalysts) to form the triazolopyrimidine structure.

Industrial methods involve scaling up these reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents leading to further functionalization.

  • Reduction: : Involvement of reducing agents to modify the electronic properties.

  • Substitution: : Electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyrazolyl positions.

Common Reagents and Conditions

Typical reagents used include halogens (for substitution), hydrides (for reduction), and peroxides (for oxidation). Conditions are carefully controlled, often involving catalysts like palladium or copper complexes to facilitate reactions.

Major Products

Reactions typically yield derivatives with altered electronic or steric properties, useful for tuning the compound's reactivity or biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

In biology, it's explored for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with various biological targets makes it a candidate for developing new drugs, particularly in the treatment of cancer, inflammation, and infectious diseases.

Industry

Industrially, it finds use in materials science, particularly in the development of novel polymers and nanomaterials with specific electronic properties.

Mechanism of Action

This compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It can bind to the active sites of enzymes, inhibiting their function, or modulate receptor activity, affecting signal transduction pathways. These interactions are facilitated by its unique structure, which allows precise binding and activity modulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidine derivatives with varied substituents:

  • 7-phenyl-2-[3-methyl-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • 7-phenyl-2-[3-ethyl-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

What sets 7-phenyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its trifluoromethyl group, which significantly impacts its electronic properties, making it particularly effective in certain biological and chemical applications.

And there you have it—a deep dive into a fascinating chemical world!

Properties

IUPAC Name

10-phenyl-4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N8/c17-16(18,19)12-6-11(23-24-12)13-22-15-10-7-21-27(9-4-2-1-3-5-9)14(10)20-8-26(15)25-13/h1-8H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVDPEGCWQSCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=NNC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-phenyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-phenyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-phenyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
7-phenyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
Reactant of Route 5
7-phenyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
7-phenyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

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